molecular formula C18H12ClN5O2S B2705396 4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine CAS No. 1207044-33-4

4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2705396
CAS No.: 1207044-33-4
M. Wt: 397.84
InChI Key: WCJNAOGMOGJGDC-UHFFFAOYSA-N
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Description

4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine is a complex organic compound that features a unique combination of aromatic and heterocyclic structures. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d][1,3]dioxole and thiazole intermediates, followed by their coupling with a chlorophenyl group. The final step involves the formation of the triazole ring through a cyclization reaction. Common reagents used in these reactions include halogenated solvents, strong bases, and transition metal catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the laboratory-scale synthesis to larger scales, ensuring cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to maintain the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings, enhancing the compound’s chemical diversity.

Scientific Research Applications

4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine
  • 4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine
  • 4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(2-chlorophenyl)-1H-1,2,3-triazol-5-amine

Uniqueness

The uniqueness of 4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine lies in its specific combination of functional groups and structural motifs, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or bioactivity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(3-chlorophenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN5O2S/c19-11-2-1-3-12(7-11)24-17(20)16(22-23-24)18-21-13(8-27-18)10-4-5-14-15(6-10)26-9-25-14/h1-8H,9,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJNAOGMOGJGDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C4=C(N(N=N4)C5=CC(=CC=C5)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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